Amylammoniumjodid
Overview
Description
Amylammoniumjodid, also known as pentylammonium iodide, is an organic compound composed of an amyl group (a five-carbon alkyl chain) attached to an ammonium ion, paired with an iodide ion. This compound is typically found in the form of a white crystalline solid and is known for its solubility in water and various organic solvents. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Amylammoniumjodid can be synthesized through the reaction of amylamine with hydroiodic acid. The reaction proceeds as follows:
C5H11NH2+HI→C5H11NH3I
In this reaction, amylamine (pentylamine) reacts with hydroiodic acid to form amylammonium iodide. The reaction is typically carried out under controlled conditions, with the temperature maintained at around room temperature to ensure the complete conversion of amylamine to amylammonium iodide.
Industrial Production Methods
In an industrial setting, the production of amylammonium iodide involves the use of large-scale reactors where amylamine and hydroiodic acid are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to continuous stirring and controlled temperature conditions to optimize the yield. After the reaction is complete, the product is purified through crystallization or other separation techniques to obtain high-purity amylammonium iodide.
Chemical Reactions Analysis
Types of Reactions
Amylammoniumjodid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form amines.
Substitution: The iodide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is usually conducted in an inert atmosphere to prevent oxidation.
Substitution: Nucleophiles such as chloride, bromide, or cyanide ions can be used to replace the iodide ion. The reaction conditions vary depending on the nucleophile used.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Corresponding halide or cyano derivatives.
Scientific Research Applications
Amylammoniumjodid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various amine derivatives.
Biology: Employed in the study of amine transport and metabolism in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and catalysts.
Mechanism of Action
The mechanism of action of amylammoniumjodid involves its interaction with molecular targets through ionic and hydrogen bonding. The ammonium ion can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the iodide ion can participate in halogen bonding, further modulating the activity of target molecules. These interactions can affect various biochemical pathways, including enzyme activity and signal transduction.
Comparison with Similar Compounds
Amylammoniumjodid can be compared with other similar compounds, such as:
Methylammonium iodide: Similar in structure but with a shorter alkyl chain. Used in perovskite solar cells.
Ethylammonium iodide: Slightly longer alkyl chain than methylammonium iodide. Also used in perovskite solar cells.
Propylammonium iodide: Intermediate chain length. Used in organic synthesis and materials science.
Uniqueness
This compound is unique due to its longer alkyl chain, which imparts different solubility and reactivity properties compared to shorter-chain ammonium iodides. This makes it suitable for specific applications where longer alkyl chains are advantageous, such as in the synthesis of surfactants and certain pharmaceutical compounds.
Properties
IUPAC Name |
pentylazanium;iodide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N.HI/c1-2-3-4-5-6;/h2-6H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTESVEOLTLOBIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[NH3+].[I-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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